![molecular formula C14H9NO2 B13404346 5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
5H-benzo[d][1]benzazepine-10,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-benzod
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzodbenzazepine-10,11-dione typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of an ethynylaniline: This is achieved through a Sonogashira coupling reaction.
Pseudo-intramolecular hydrohalogenation: This step involves the addition of a halogen to the ethynylaniline.
Construction of the dibenzazepine ring: This is done using a Buchwald–Hartwig coupling reaction.
Arylation at the 10-position: This final step is carried out using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for 5H-benzodbenzazepine-10,11-dione are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-benzodbenzazepine-10,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzazepine derivatives depending on the reagents used.
Scientific Research Applications
5H-benzodbenzazepine-10,11-dione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of dibenzazepine are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H-benzodbenzazepine-10,11-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, altering their activity and leading to various biological effects.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine-10,11-dione: A closely related compound with similar chemical properties.
10,11-dihydro-5H-dibenzo[b,f]azepine: A reduced form of the compound with different reactivity.
Iminodibenzyl: Another member of the dibenzazepine family with distinct biological activities.
Uniqueness
5H-benzodbenzazepine-10,11-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5H-benzo[d][1]benzazepine-10,11-dione |
InChI |
InChI=1S/C14H9NO2/c16-12-6-5-9-7-8-15-11-4-2-1-3-10(11)13(9)14(12)17/h1-8,15H |
InChI Key |
CDYOIANZGVEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=O)C3=O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


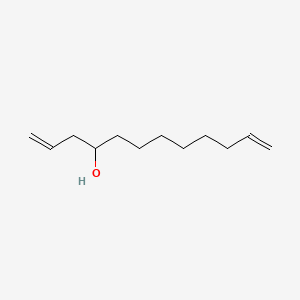

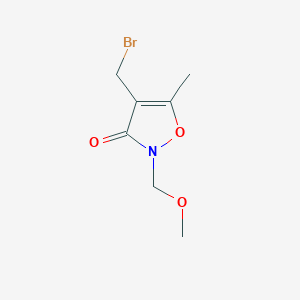
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
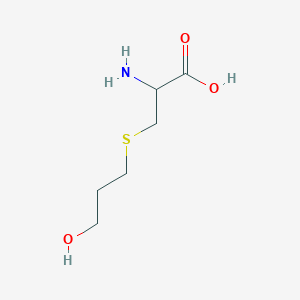
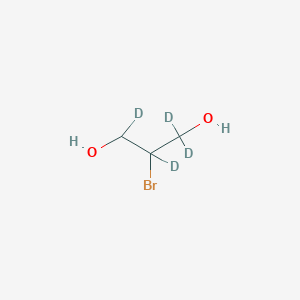
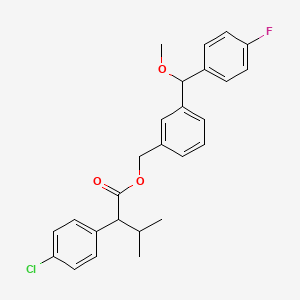
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)

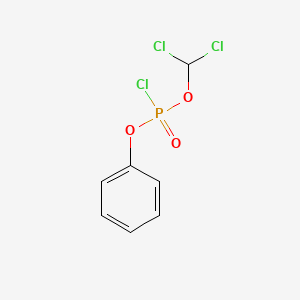
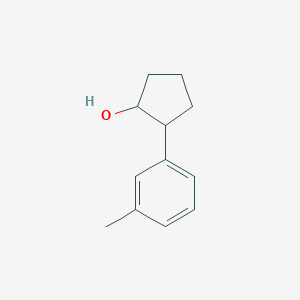
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
